

Step-by-Step Guide for Enteric Coating with Aquacoat® CPD

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Compound of Interest

Compound Name: Aquacoat

Cat. No.: B1343952

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aquacoat® CPD is an aqueous dispersion of Cellulose Acetate Phthalate (CAP), a polymer widely utilized for enteric coating of solid dosage forms such as tablets, pellets, and granules. [1][2][3][4] This document provides a comprehensive, step-by-step guide for the application of **Aquacoat®** CPD, including formulation development, processing parameters, and quality control tests. The primary function of an enteric coating is to protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach and to ensure its release in the neutral to alkaline environment of the small intestine.[3] **Aquacoat®** CPD is designed to remain intact at a pH of 6.0 and below, dissolving upon entry into the higher pH of the intestinal tract. [1][2][3][4]

Formulation Development

A successful enteric coating formulation with **Aquacoat®** CPD requires the appropriate selection and concentration of a plasticizer to ensure film formation and flexibility. Other additives, such as anti-tacking agents, may also be incorporated to optimize the coating process.

Core Material

The substrate to be coated (e.g., tablets, pellets, or granules) should be sufficiently hard and friable to withstand the coating process. For sensitive APIs, a seal coat may be applied prior to the enteric coating to prevent any interaction between the drug and the coating polymer.

Plasticizer Selection and Concentration

Plasticizers are crucial for reducing the minimum film-forming temperature (MFFT) of the polymer and enhancing the flexibility of the coating.[5] For **Aquacoat®** CPD, common plasticizers include Triethyl Citrate (TEC), Diethyl Phthalate (DEP), and Dibutyl Sebacate (DBS).[5][6] The choice of plasticizer can influence the mechanical properties and release profile of the final coated product.[5] Triethyl citrate, for instance, has been shown to yield softer films compared to diethyl phthalate and triacetin.[5] The recommended concentration of plasticizer is typically around 24% of the total solid content of the coating formulation.

Anti-Tacking Agents

To prevent agglomeration of the dosage forms during the coating process, anti-tacking agents like talc or magnesium stearate can be added to the coating dispersion.[6]

Preparation of the Coating Dispersion

The proper preparation of the coating dispersion is critical for a uniform coating. The following is a general procedure:

- Gently stir the **Aquacoat®** CPD dispersion.
- Slowly add the selected plasticizer to the dispersion while continuing to stir. Mix for approximately 15-30 minutes to ensure uniform distribution.
- If an anti-tacking agent is required, prepare a separate dispersion of the agent in purified water.
- Slowly add the anti-tacking agent dispersion to the plasticized **Aquacoat®** CPD dispersion with continuous stirring.
- Continue stirring the final dispersion for at least 30 minutes before use and maintain gentle agitation throughout the coating process.

- It is recommended to screen the dispersion through a 100 µm sieve prior to application.[6]

Table 1: Example Formulation for Enteric Coating with Aquacoat® CPD

Component	Function	Concentration (% w/w of total solids)
Aquacoat® CPD	Enteric Polymer	70 - 80%
Triethyl Citrate (TEC)	Plasticizer	20 - 25%
Talc	Anti-tacking agent	5 - 10%

Experimental Protocols

The following protocols are provided as a starting point for the enteric coating of pellets using a Wurster-based fluidized bed coater. Parameters should be optimized based on the specific equipment, batch size, and core material characteristics.

Equipment

- Fluidized bed coater with a Wurster insert
- Peristaltic pump
- Spray nozzle (e.g., 1.2 mm)
- Hot plate with magnetic stirrer
- Sieves

Fluidized Bed Coating Process

The fluidized bed coating process involves spraying the coating dispersion onto the fluidized substrate. The process parameters must be carefully controlled to ensure a uniform and intact film.

Table 2: Recommended Starting Parameters for Fluidized Bed Coating

Parameter	Range
Inlet Air Temperature	40 - 60 °C
Outlet Air Temperature	32 - 48 °C
Product Temperature	30 - 40 °C
Fluidizing Air Velocity	50 - 90 m ³ /h
Atomizing Air Pressure	1.5 - 2.5 bar
Spray Rate	1.5 - 5.0 g/min
Nozzle Diameter	1.0 - 1.5 mm

Note: Lower processing temperatures have been found to result in better film formation.[\[5\]](#)[\[7\]](#)

Curing

After the application of the coating, a curing step is often necessary to ensure complete coalescence of the polymer particles and the formation of a continuous film.[\[1\]](#) A heat-humidity curing process has been shown to be more effective than heat-only curing.[\[5\]](#)

Table 3: Recommended Curing Conditions

Parameter	Condition
Temperature	50 - 60 °C
Relative Humidity	75%
Duration	2 - 24 hours

Quality Control and Characterization

Visual Inspection

The coated product should be visually inspected for uniformity of color, surface smoothness, and the absence of defects such as cracking, peeling, or twinning.

Coating Thickness and Weight Gain

The thickness and weight gain of the coating can be determined by comparing the weight and dimensions of the dosage form before and after coating. Scanning Electron Microscopy (SEM) can be used for a more detailed analysis of the coating morphology and thickness.[6]

Dissolution Testing

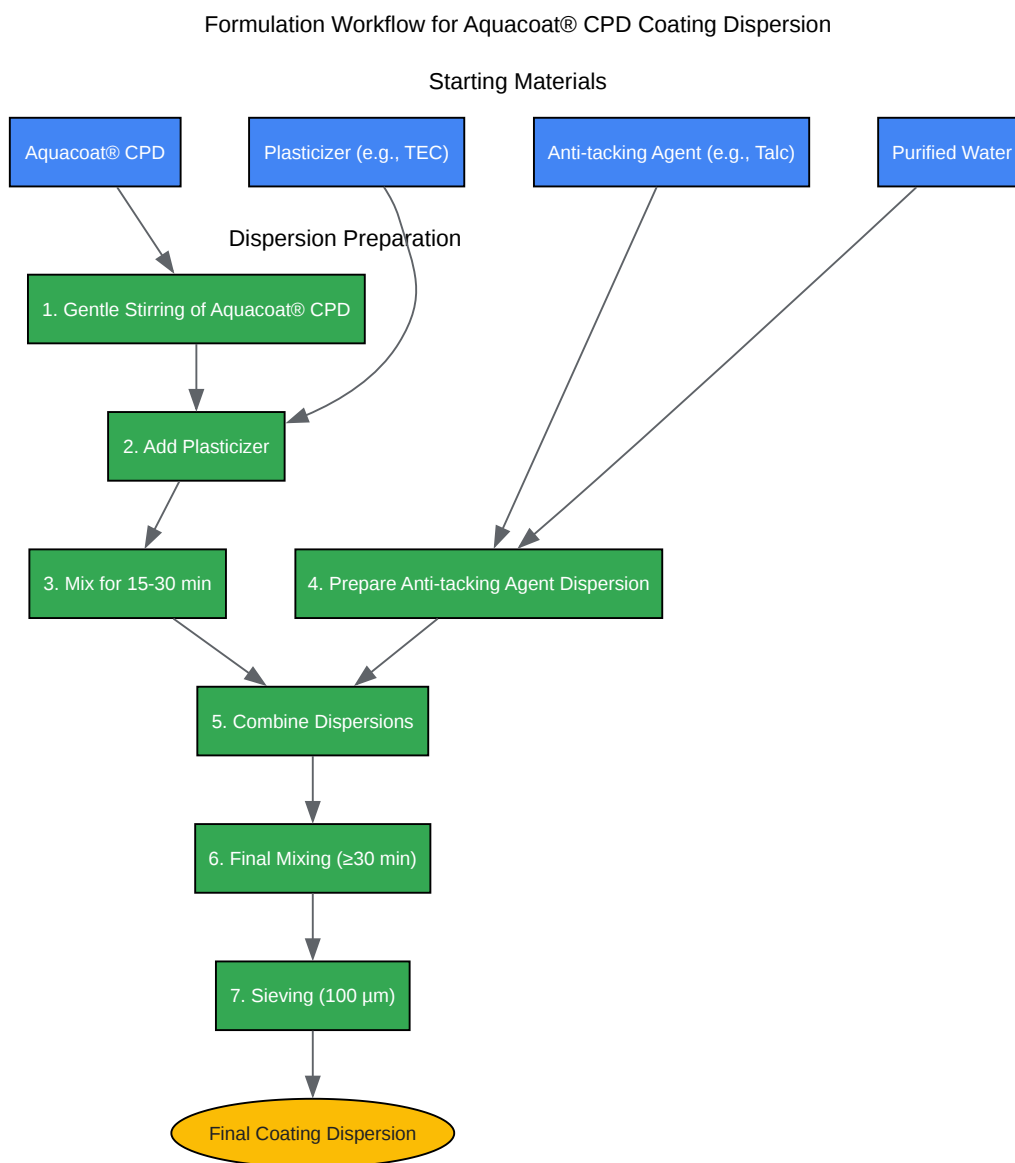
Dissolution testing is performed to evaluate the enteric performance of the coating. A standard two-stage dissolution method is employed as described in the USP <711>.[8]

Protocol for Two-Stage Dissolution Testing:

- Acid Stage: Place the coated dosage form in 0.1 N HCl (pH 1.2) for 2 hours. The amount of API released should not exceed 10%.[8]
- Buffer Stage: After 2 hours, transfer the dosage form to a phosphate buffer at pH 6.8. The API should be released within the specified time frame for the product.

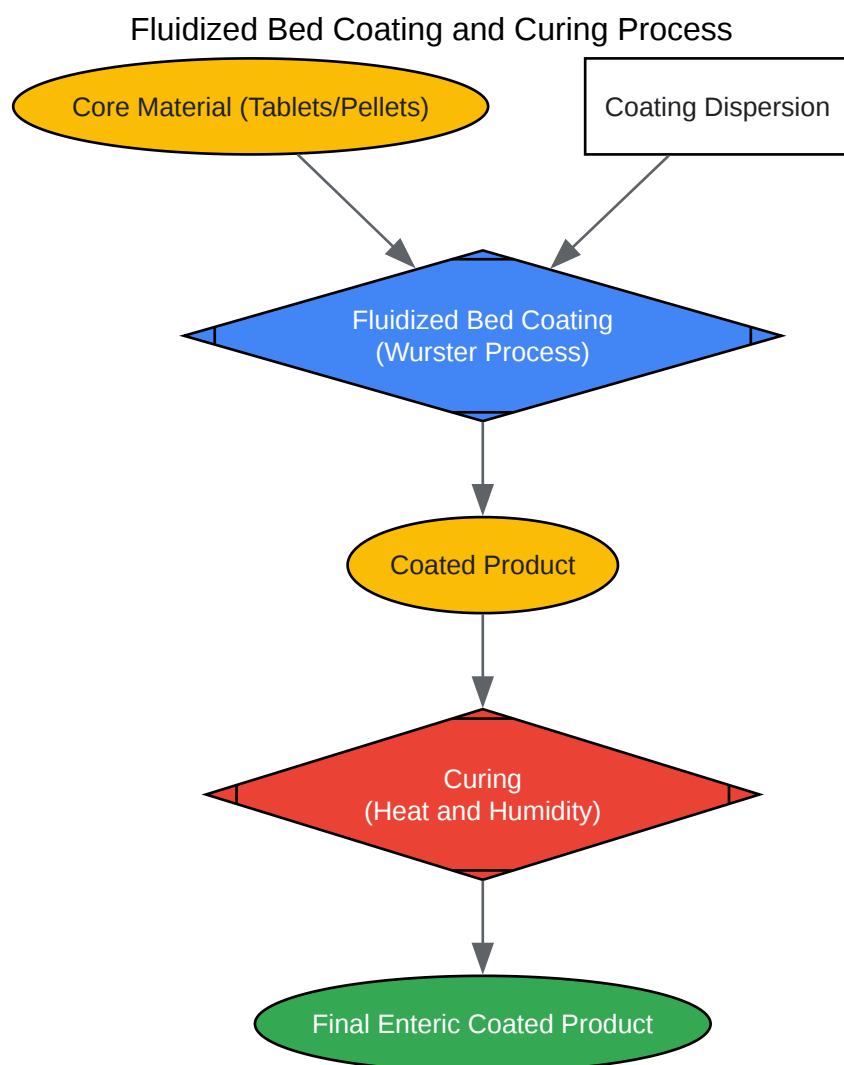
Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in enteric coating with **Aquacoat®** CPD.



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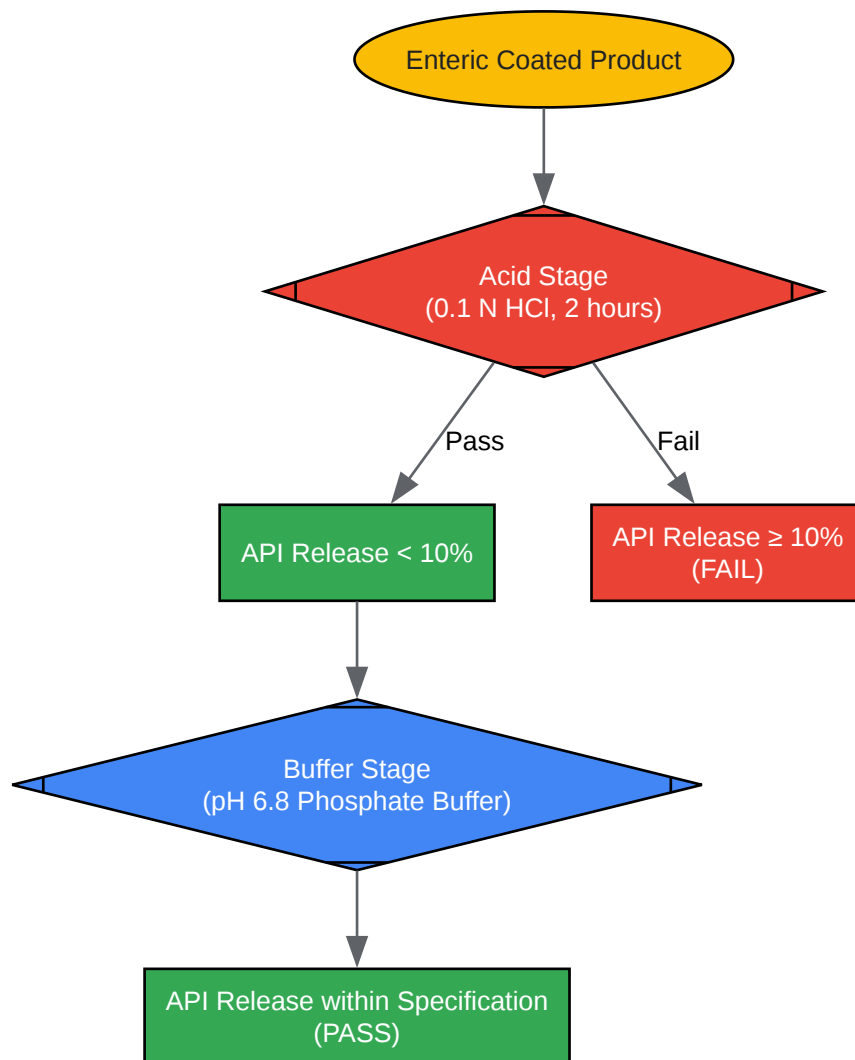
Caption: Formulation Workflow for **Aquacoat®** CPD Coating Dispersion.



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Caption: Fluidized Bed Coating and Curing Process Overview.

Two-Stage Dissolution Testing Pathway



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Caption: Two-Stage Dissolution Testing Pathway for Enteric Coated Products.

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